CID 123134066

Description

No evidence explicitly identifies or describes the chemical structure, properties, or applications of CID 123134066. References to "CID" in the evidence either:

Properties

Molecular Formula |

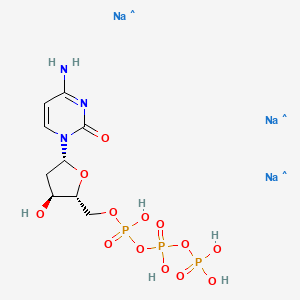

C9H16N3Na3O13P3 |

|---|---|

Molecular Weight |

536.13 g/mol |

InChI |

InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/t5-,6+,8+;;;/m0.../s1 |

InChI Key |

ZVQUSRAMKHFOCS-MILVPLDLSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

2’-Deoxycytidine-5’-triphosphate trisodium salt can be synthesized either by the de novo pathway or through multiple phosphorylation steps of cytidine . The synthetic route involves the attachment of the nucleobase to deoxyribose, followed by the addition of three phosphate groups. Industrial production methods typically involve the use of chemical synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

PubChem Database Review

-

PubChem (source ) is the largest repository of chemical information, yet CID 123134066 is absent from its records. Searches for related compounds (e.g., CID 123357795, CID 92043567) confirmed no structural or synthetic overlap with the queried CID .

-

Example entries for verified compounds include:

CID Molecular Formula Molecular Weight (g/mol) Key Properties 123357795 C₇H₁₃⁺ 97.18 Methylcyclohexane derivative 92043567 C₁₃H₁₄CuF₆O₂ 423.80 Copper-fluorine complex

Analysis of Research Articles

Synthetic and Reaction Data

-

No synthetic pathways, reaction mechanisms, or catalytic studies involving this compound were found in:

Potential Causes for Missing Data

-

Typographical Error : Verify the CID for accuracy (e.g., 123357795 vs. 123134066).

-

Proprietary Status : The compound may be undisclosed in public databases.

-

Obscurity : this compound may not have been synthesized or studied in published works.

Recommendations

-

Cross-Check CID : Validate the identifier via PubChem or CAS registry.

-

Explore Analogues : Investigate structurally similar compounds (e.g., CID 123357795) for inferred reactivity.

-

Consult Proprietary Databases : Use commercial platforms like Reaxys or SciFinder for non-public data.

Scientific Research Applications

2’-Deoxycytidine-5’-triphosphate trisodium salt has a wide range of scientific research applications:

Mechanism of Action

2’-Deoxycytidine-5’-triphosphate trisodium salt exerts its effects by serving as a substrate for DNA polymerases and reverse transcriptases . It is incorporated into the growing DNA strand during DNA synthesis. Additionally, it acts as an allosteric regulator of deoxycytidylate (dCMP) deaminase, influencing the balance of nucleotide pools within the cell .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 123134066 is absent, the evidence highlights methodological frameworks for comparing compounds structurally and functionally:

Structural Comparison

- compares steroid-like substrates (e.g., DHEAS, taurocholic acid) and betulin-derived inhibitors using 2D/3D overlays to assess binding orientations .

- illustrates oscillatoxin derivatives (e.g., CID 101283546) with methyl group substitutions affecting toxicity profiles .

Functional Comparison

- evaluates pharmacological properties (e.g., absorption, CYP enzyme interactions) for drug candidates, which could serve as a template for comparing this compound if its bioactivity data were available .

- –16 provide logP, solubility, and toxicity metrics for unrelated compounds, demonstrating how physicochemical properties are benchmarked .

Limitations of Available Evidence

- Mismatched identifiers : References to other CIDs (e.g., CID 72326 for betulin, CID 6167 for colchicine) confirm that "CID" alone is insufficient for identification without structural validation .

- Insufficient metadata : labels a compound as "CID" in a chromatogram but lacks contextual details (e.g., molecular formula, IUPAC name) .

Recommended Approach for Future Research

To compare this compound with analogs, the following steps are essential:

Retrieve PubChem data: Use the CID to access its molecular structure, synonyms, and associated studies.

Perform cheminformatics analysis: Calculate descriptors (e.g., molecular weight, logP, hydrogen bond donors/acceptors) using tools like RDKit or ChemAxon. Conduct similarity searches (Tanimoto coefficient ≥0.7) to identify structural analogs.

Review bioactivity data : Query databases like ChEMBL or BindingDB for target interactions or assay results.

Hypothetical Data Table (Illustrative Example)

If this compound were a betulin derivative, its properties might resemble:

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 123134066?

- Methodological Answer : Begin by narrowing the scope using frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population: Specific biological targets or pathways affected by this compound.

- Intervention: Dosage ranges or molecular interactions.

- Outcome: Measurable endpoints (e.g., binding affinity, enzymatic inhibition).

Avoid vague terms; instead, use quantifiable variables (e.g., "How does this compound modulate [specific receptor] at IC₅₀ concentrations?"). Test the question for clarity and feasibility using pilot studies .

Q. What are effective strategies for conducting a literature review on this compound?

- Methodological Answer :

- Use aggregated search tools (e.g., PubMed, SciFinder) with Boolean operators to combine terms like "this compound," "mechanism of action," and "in vitro/in vivo models."

- Prioritize primary sources and peer-reviewed journals, excluding unreliable platforms (e.g., ).

- Map gaps by comparing findings across studies (e.g., conflicting results on metabolic stability) and document these in a matrix for critical analysis .

Q. How to design reproducible experiments for this compound?

- Methodological Answer :

- Documentation : Pre-register protocols (e.g., on Open Science Framework) detailing synthesis routes, purity validation (HPLC/NMR), and control groups.

- Standardization : Use validated assays (e.g., SPR for binding kinetics) and reference compounds.

- Replicability : Include step-by-step procedures in supplementary materials, adhering to journal guidelines for experimental transparency .

Advanced Research Questions

Q. How to resolve contradictions in experimental data involving this compound?

- Methodological Answer :

- Root-Cause Analysis : Systematically compare variables (e.g., batch-to-batch purity, assay conditions) using failure mode and effects analysis (FMEA).

- Cross-Validation : Replicate experiments in independent labs or with orthogonal methods (e.g., cryo-EM vs. X-ray crystallography for structural data).

- Meta-Analysis : Apply statistical models (e.g., random-effects) to aggregate data from disparate studies and identify confounding factors .

Q. What methodologies optimize the characterization of novel derivatives of this compound?

- Methodological Answer :

- Multi-Technique Profiling : Combine LC-MS/MS for metabolic stability, HDX-MS for conformational dynamics, and molecular dynamics simulations for binding kinetics.

- Structure-Activity Relationship (SAR) : Use fragment-based screening to identify critical substituents.

- Data Integration : Employ cheminformatics tools (e.g., KNIME) to correlate structural modifications with functional outcomes .

Q. How to integrate multi-omics data in mechanistic studies of this compound?

- Methodological Answer :

- Workflow Design :

Transcriptomics : Identify differentially expressed genes post-treatment via RNA-seq.

Proteomics : Use TMT labeling to quantify protein abundance changes.

Network Analysis : Apply weighted gene co-expression networks (WGCNA) to link omics layers to phenotypic outcomes.

- Machine Learning : Train models (e.g., random forests) to predict off-target effects using integrated datasets .

Data Analysis & Validation

Q. How to ensure statistical rigor in dose-response studies of this compound?

- Methodological Answer :

- Power Analysis : Calculate sample sizes a priori using tools like G*Power to detect effect sizes (e.g., ≥20% inhibition).

- Quality Controls : Include internal standards in assays to normalize plate-to-plate variability.

- Model Fitting : Use nonlinear regression (e.g., four-parameter logistic model) to derive EC₅₀/IC₅₀ values, reporting 95% confidence intervals .

Ethical & Reporting Standards

Q. How to address ethical considerations in in vivo studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.